Dircin
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Overview
Description
Dircin is an anti-inflammatory agent primarily prescribed for osteoarthritis and chronic inflammatory arthritis. It functions by inhibiting interleukin-1, a cytokine that plays a key role in the inflammatory response . The molecular formula of this compound is C39H52O11, and it has a molecular weight of 696.82 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Dircin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Dircin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Scientific Research Applications
Dircin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study anti-inflammatory mechanisms and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and conditions associated with excessive interleukin-1 activity.
Mechanism of Action
Dircin exerts its effects by inhibiting interleukin-1, a cytokine involved in the inflammatory response. By blocking interleukin-1, this compound reduces inflammation and alleviates symptoms associated with osteoarthritis and chronic inflammatory arthritis. The molecular targets and pathways involved include the interleukin-1 receptor and downstream signaling cascades that mediate inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) that also reduces inflammation but through inhibition of cyclooxygenase enzymes.
Diclofenac: Another NSAID with a similar mechanism of action to ibuprofen but with different pharmacokinetic properties.
Celecoxib: A selective cyclooxygenase-2 inhibitor that provides anti-inflammatory effects with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs.
Uniqueness of Dircin
This compound is unique in its specific inhibition of interleukin-1, which distinguishes it from other anti-inflammatory agents that primarily target cyclooxygenase enzymes. This unique mechanism of action makes this compound particularly effective in conditions where interleukin-1 plays a central role in the inflammatory process .
Properties
CAS No. |
88497-93-2 |
---|---|
Molecular Formula |
C39H52O11 |
Molecular Weight |
696.8 g/mol |
IUPAC Name |
[(1R,2R,4R,5R,6S,7S,9R,10S,11S,12S,13S,14S,15S,22R,23S,25R)-22-acetyloxy-10,11-dihydroxy-9-(hydroxymethyl)-2,13,15-trimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-yl] benzoate |
InChI |
InChI=1S/C39H52O11/c1-20(2)35-18-22(4)38-28-31(35)48-39(49-35,50-38)26(45-24(6)41)17-13-8-7-10-14-21(3)27-23(5)30(46-33(42)25-15-11-9-12-16-25)37(44,29(27)38)34(43)36(19-40)32(28)47-36/h9,11-12,15-16,21-23,26-32,34,40,43-44H,1,7-8,10,13-14,17-19H2,2-6H3/t21-,22+,23-,26+,27-,28+,29+,30-,31+,32-,34+,35+,36-,37+,38+,39+/m0/s1 |
InChI Key |
LTALCNDICADNAE-FNKDSVEVSA-N |
Isomeric SMILES |
C[C@H]1CCCCCC[C@H]([C@]23O[C@@H]4[C@@H]5[C@H]6[C@](O6)([C@H]([C@]7([C@@H]([C@@H]1[C@@H]([C@@H]7OC(=O)C8=CC=CC=C8)C)[C@@]5(O2)[C@@H](C[C@@]4(O3)C(=C)C)C)O)O)CO)OC(=O)C |
Canonical SMILES |
CC1CCCCCCC(C23OC4C5C6C(O6)(C(C7(C(C1C(C7OC(=O)C8=CC=CC=C8)C)C5(O2)C(CC4(O3)C(=C)C)C)O)O)CO)OC(=O)C |
Origin of Product |
United States |
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